Dodeca-4,8-diene-1,12-diamine
Description
Dodeca-4,8-diene-1,12-diamine (systematic IUPAC name pending validation) is a hypothetical aliphatic diamine featuring a 12-carbon chain with conjugated double bonds at positions 4 and 8 and terminal amine groups. The conjugated diene system and terminal amines suggest applications in polymer chemistry, photoresponsive materials, or ligand synthesis. Its reactivity may derive from the electron-rich diene moiety and nucleophilic amines, enabling cycloaddition, coordination, or crosslinking reactions .
Properties
CAS No. |
55348-88-4 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(4E,8E)-dodeca-4,8-diene-1,12-diamine |
InChI |
InChI=1S/C12H24N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6H,1-2,7-14H2/b5-3+,6-4+ |
InChI Key |
OUGLNWBGUSNCLT-GGWOSOGESA-N |
Isomeric SMILES |
C(CN)C/C=C/CC/C=C/CCCN |
Canonical SMILES |
C(CC=CCCC=CCCCN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-4,8-diene-1,12-diamine can be synthesized through several methods. One common approach involves the reaction of 1,12-dibromododeca-4,8-diene with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is essential to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Dodeca-4,8-diene-1,12-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene structure into a saturated alkane chain.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are common for reducing the diene structure.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Dodeca-4,8-diene-1,12-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which dodeca-4,8-diene-1,12-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The presence of amino groups allows it to form hydrogen bonds and other interactions with target molecules, affecting their function and stability.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are structurally related to Dodeca-4,8-diene-1,12-diamine, differing in backbone modifications, substituents, or functional groups:
4,9-Dioxa-1,12-dodecanediamine (CAS 7300-34-7)
- Formula : C₁₀H₂₄N₂O₂
- Molecular Weight : 204.31 g/mol
- Structure : Contains ether linkages (dioxa groups) at positions 4 and 9, replacing the double bonds in the target compound.
- Boiling points calculated via Joback and Crippen methods range near 408 K .
- Applications: Likely used as a crosslinker or monomer in polyurethane/polyamide synthesis due to dual amine termini.
N,N,N′,N′-Tetra(trifluoromethanesulfonyl)-dodecane-1,12-diamine
- Formula : C₁₆H₂₄F₁₂N₂O₈S₄
- Molecular Weight : 728.62 g/mol
- Structure : Trifluoromethanesulfonyl (Tf) groups replace hydrogen atoms on all four amine hydrogens.
- Properties : Electron-withdrawing Tf groups reduce nucleophilicity but enhance thermal and oxidative stability. This derivative is labeled for "advanced material research," suggesting applications in fluorinated polymers or catalysts .
Tricyclo[4.4.1.1(3,8)]dodeca-4,9-diene
- Structure : A tricyclic system with fused rings and isolated double bonds.
- Properties: Ring strain and rigidity contrast sharply with the linear diene structure of the target compound.
Physical and Chemical Properties Comparison
*Theoretical values inferred from analogs.
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